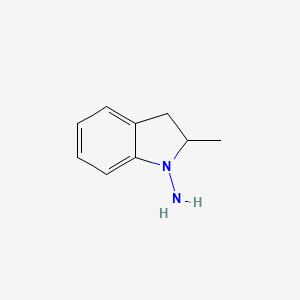
2-Methylindolin-1-amine
Cat. No. B1265951
M. Wt: 148.2 g/mol
InChI Key: YELHZVMLYJGTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04564677
Procedure details


140 g of 2-methylindoline was dissolved in 1 liter of methanol. About 95 ml of concentrated hydrochloric acid was added and the solution was cooled to 15° C. Then a 25% solution of sodium nitrite (73 g) in water was added dropwise at 5°-10° C. The pH of the solution was adjusted to about 7.5 with sodium bicarbonate and 156 g of zinc dust was added to form a mixture thereof. Keeping the mixture at about 5° C., a solution of 264 g of ammonium carbonate in 1 liter of water was added over a period of about 1.5 hours. The mixture was then stirred at 5°-10° C., warmed to 40° C., and filtered. The residual was washed with toluene. The combined filtrate and washes were separated and the aqueous layer was discarded. The toluene was removed in vacuo and the residue recrystallized from heptane to give 1-amino-2-methylindoline. TLC test confirmed the identity of the product compound. (ANALTECH Silica Gel plate; chloroform/acetic acid:9/1).




[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[NH:3]1.Cl.[N:12]([O-])=O.[Na+].C(=O)(O)[O-].[Na+].C(=O)([O-])[O-].[NH4+].[NH4+]>CO.O.[Zn]>[NH2:12][N:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:10][CH:2]1[CH3:1] |f:2.3,4.5,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
156 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Step Two
|
Name
|
|
|
Quantity
|
140 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1NC2=CC=CC=C2C1
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
95 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
73 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
264 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
15 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then stirred at 5°-10° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to form a mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at about 5° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to 40° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The residual was washed with toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined filtrate and washes were separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The toluene was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue recrystallized from heptane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NN1C(CC2=CC=CC=C12)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

